![molecular formula C7H10N2O3 B2577761 3-(2,5-Dioxopyrrolidin-1-yl)propanamide CAS No. 66237-00-1](/img/structure/B2577761.png)
3-(2,5-Dioxopyrrolidin-1-yl)propanamide
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Overview
Description
“3-(2,5-Dioxopyrrolidin-1-yl)propanamide” is a chemical compound with the CAS Number: 66237-00-1 . It has a molecular weight of 170.17 .
Synthesis Analysis
A solvent-controlled two-step one-pot synthesis method has been developed for similar compounds . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) .Scientific Research Applications
- Application : Studies have explored the analgesic potential of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide. It may act as a pain-relieving agent, potentially modulating pain pathways or receptors .
- Application : Researchers have investigated the antiallodynic effects of this compound. It could potentially mitigate hypersensitivity to touch or pressure .
- Application : Preliminary studies suggest that 3-(2,5-Dioxopyrrolidin-1-yl)propanamide might have anticonvulsant activity. It could be explored further for its potential in managing seizures .
Analgesic Properties
Antiallodynic Activity
Anticonvulsant Properties
Mechanism of Action
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGLUJFHJNBBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxopyrrolidin-1-yl)propanamide |
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